molecular formula C9H17N3O2 B1617254 1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine CAS No. 70183-45-8

1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine

Cat. No. B1617254
CAS RN: 70183-45-8
M. Wt: 199.25 g/mol
InChI Key: NMMJAZQDGDIZOS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Reactions of similar compounds with electrophilic reagents followed by oxidation result in mono- and bifunctional substituted nitroxides of 3-imidazoline and an imidazolidine series including enaminocarbonyl and -thiocarbonyi derivatives and enaminoimines .

Scientific Research Applications

Reactions with Electrophiles

The compound reacts with electrophilic reagents, leading to mono- and bifunctional substituted nitroxides of the 3-imidazoline and imidazolidine series, including enaminocarbonyl and -thiocarbonyi derivatives and enaminoimines, useful as spin-labeled chelating reagents (Reznikov et al., 1993).

Synthesis of Diaryl Derivatives

The compound is involved in the synthesis of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones, which are established from spectroscopic evidence and their chemical behavior (Shimizu et al., 1986).

Antifungal Agents

Substituted 5-(phenoxyalkyl)-3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines are identified as useful antifungal agents. They have variations in their benzene rings replaced by different groups (Mullen et al., 1988).

Hydrolysis and Oxidation Reactions

The compound exhibits different reactivity in hydrolysis and oxidation reactions, showing varied activity in comparison with diamagnetic analogs (Grigor’ev et al., 1983).

Synthesis of Metabolites

It is used in the synthesis of metabolites for antiprotozoal agents, contributing to the development of less toxic and effective compounds (Cavalleri et al., 1977).

Stereoselective Synthesis

The compound is involved in stereoselective synthesis processes, particularly in the formation of imidazolidin-4-ones from alpha-aminoamide derivatives (Ferraz et al., 2007).

Synthesis of Imidazoacridinones

It plays a role in the synthesis of chromophore-modified antineoplastic imidazoacridinones, demonstrating potent cytotoxic and antitumor activity (Cholody et al., 1992).

Fungicidal Activity

Novel nitro isoxazole imine imidazole derivatives synthesized using the compound show significant anti-fungal activities, indicating potential for drug development (Brahmayya et al., 2013).

properties

IUPAC Name

1-hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-8(2)7(6-10-13)12(14)9(3,4)11(8)5/h6,14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMJAZQDGDIZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=CN=O)N(C(N1C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337819
Record name 1-hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine

CAS RN

70183-45-8
Record name 1-hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine
Reactant of Route 2
1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine
Reactant of Route 3
1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine
Reactant of Route 4
1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine
Reactant of Route 5
1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine
Reactant of Route 6
1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine

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